molecular formula C13H8F3S+ B8758885 5-(Trifluoromethyl)dibenzothiophen-5-ium

5-(Trifluoromethyl)dibenzothiophen-5-ium

Cat. No.: B8758885
M. Wt: 253.26 g/mol
InChI Key: UVFIXEGOSUKAPD-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)dibenzothiophen-5-ium trifluoromethanesulfonate (CAS: 129946-88-9) is a sulfonium salt characterized by a dibenzothiophenium core substituted with a trifluoromethyl (-CF₃) group at the 5-position. Its molecular formula is C₁₄H₈F₆O₃S₂, with a molecular weight of 402.33 g/mol . The trifluoromethyl group enhances electron-withdrawing properties, while the sulfonium ion contributes to its reactivity, making it useful as a trifluoromethylating agent in organic synthesis. It is employed in agrochemicals and pharmaceuticals due to its stability and bioactivity .

Properties

Molecular Formula

C13H8F3S+

Molecular Weight

253.26 g/mol

IUPAC Name

5-(trifluoromethyl)dibenzothiophen-5-ium

InChI

InChI=1S/C13H8F3S/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17/h1-8H/q+1

InChI Key

UVFIXEGOSUKAPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(F)(F)F

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis Applications

Trifluoromethylation Reactions

One of the primary applications of 5-(Trifluoromethyl)dibenzothiophen-5-ium is its role as an electrophilic trifluoromethylating agent. It facilitates the introduction of trifluoromethyl groups into organic molecules, enhancing their chemical properties. This reaction is particularly valuable for synthesizing fluorinated pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and lipophilicity .

Mechanism of Action

The mechanism typically involves a copper-catalyzed process where the compound interacts with aryl and heteroaryl boronic acids. The trifluoromethylation occurs through electrophilic substitution, leading to the formation of trifluoromethyl-substituted alkenes. These intermediates are crucial for further transformations in organic synthesis .

Biological and Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is utilized in developing biologically active molecules. The incorporation of trifluoromethyl groups can enhance the binding affinity of pharmaceutical compounds to biological targets, improving their efficacy and selectivity. For instance, compounds with trifluoromethyl groups have shown increased potency against various biological targets due to improved interactions with target proteins .

Case Study: Trifluoromethylated β-Keto Esters

A notable application is in the enantioselective electrophilic trifluoromethylation of β-keto esters using chiral nonracemic guanidines. This reaction exemplifies how this compound can be employed to synthesize chiral molecules that are valuable building blocks in drug design.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used to produce specialty chemicals with enhanced properties such as thermal stability and resistance to degradation. The ability to introduce trifluoromethyl groups into polymers and other materials results in products that are more durable and effective in various applications .

Table: Comparison of Applications

Application AreaSpecific Use CaseBenefits
Organic ChemistryElectrophilic trifluoromethylationEnhanced chemical properties
Medicinal ChemistryDevelopment of drugs with improved efficacyIncreased binding affinity
Industrial ChemistryProduction of specialty chemicalsImproved thermal stability and durability

Comparison with Similar Compounds

2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate

  • CAS : 1961266-44-3
  • Molecular Formula : C₁₄H₆F₈O₃S₂
  • Key Features: Incorporates two additional fluorine atoms at the 2- and 8-positions.
  • Applications : Likely used in advanced organic synthesis for selective trifluoromethylation reactions .

Methyl 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylate

  • CAS: Not explicitly listed (see ).
  • Molecular Core : Benzo[b]thiophene with a trifluoromethyl group and a methyl ester at the 2-position.
  • Key Features : Lacks the sulfonium ion but includes a carboxylate ester. The ester group improves solubility and facilitates applications in drug design.
  • Applications : Intermediate in pharmaceuticals, particularly as a plant growth regulator .

5-(Trifluoromethyl)benzoxazole-2(3H)-thione

  • CAS : 13451-80-4
  • Molecular Formula: C₈H₄F₃NOS
  • Key Features : Benzoxazole core with a thione (-SH) group. The thione enhances nucleophilicity, contrasting with the electrophilic sulfonium ion in the target compound.
  • Applications: Potential use in coordination chemistry or as a ligand in catalysis .

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • CAS: Not explicitly listed (see ).
  • Molecular Core : Triazole ring with trifluoromethyl and carboxylic acid groups.
  • Key Features : The trifluoromethyl group enhances metabolic stability, while the carboxylic acid enables hydrogen bonding.
  • Applications : Antitumor agent targeting lung cancer cells (NCI-H522), with a growth inhibition value (GP) of 68.09% .

Comparative Analysis

Structural and Electronic Properties

Compound Core Structure Key Substituents Reactivity Profile
5-(Trifluoromethyl)dibenzothiophen-5-ium Dibenzothiophenium -CF₃, sulfonium ion High electrophilicity
2,8-Difluoro derivative Dibenzothiophenium -CF₃, -F (2,8), sulfonium ion Enhanced electron withdrawal
Methyl benzo[b]thiophene carboxylate Benzo[b]thiophene -CF₃, -COOCH₃ Moderate electrophilicity
Benzoxazole-2-thione Benzoxazole -CF₃, -SH Nucleophilic at sulfur
Triazole carboxylic acid Triazole -CF₃, -COOH Bioactivity-driven interactions

Preparation Methods

One-Pot Synthesis via Triflic Acid-Mediated Cyclization

The most efficient method for preparing this compound involves a one-pot synthesis starting from 3,3’-difluorobiphenyl (1 ). The reaction sequence employs triflic acid (TfOH) as both a catalyst and solvent, alongside key reagents such as sodium triflinate (CF₃SO₂Na), trifluoroacetic anhydride ((CF₃CO)₂O), and trifluoroacetic acid (CF₃COOH). The process proceeds through three critical stages:

  • Sulfuration : CF₃SO₂Na reacts with (CF₃CO)₂O to generate an electrophilic trifluoromethylsulfonium intermediate.

  • Cyclization : The intermediate undergoes electrophilic aromatic substitution with 3,3’-difluorobiphenyl, forming a dibenzothiophene sulfoxide (5 ) as a key intermediate.

  • Triflation : Treatment with TfOH converts the sulfoxide into the final sulfonium triflate salt (XVa ), yielding this compound triflate (Umemoto reagent II).

This method achieves yields of 60–70% under optimized conditions (0–25°C, 12–24 h) and is notable for its scalability and minimal purification requirements.

Alternative Routes: Substituent-Modulated Synthesis

Modifying the biphenyl starting material’s substituents enables the synthesis of derivatives with enhanced reactivity. For example, replacing fluorine atoms with trifluoromethoxy (-OCF₃) groups in 3,3’-bis(trifluoromethoxy)biphenyl results in S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV, 6 ), which exhibits superior electrophilicity due to the stronger electron-withdrawing effect of -OCF₃ compared to -F. The synthesis follows a similar one-pot protocol but requires stringent temperature control (-20°C to 0°C) to prevent side reactions.

Reaction Mechanisms and Electronic Effects

Electrophilic Aromatic Substitution Dynamics

The cyclization step is governed by the electronic properties of the biphenyl substrate. Fluorine atoms at the 3- and 3’-positions activate the biphenyl ring through a combination of inductive (-I) and resonance (+R) effects, facilitating electrophilic attack at the para positions relative to the fluorine substituents. Density functional theory (DFT) calculations reveal that the Hammett σₚ constant of fluorine (-0.39) significantly lowers the activation energy for sulfonium ion formation, enabling rapid cyclization even at subambient temperatures.

Role of Counterions in Stabilization

The choice of counterion critically influences the stability and reactivity of the sulfonium salt. Triflate (CF₃SO₃⁻) is preferred over tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) due to its superior solubility in polar aprotic solvents (e.g., DMF, DCE) and ability to stabilize the cationic sulfur center through weak coordination. This stabilization reduces decomposition pathways, enabling long-term storage at -20°C under inert atmospheres.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Elevated temperatures (>50°C) promote side reactions such as desulfurization or hydrolysis, leading to dibenzothiophene byproducts. Optimal yields are achieved in dichloromethane (DCM) or acetonitrile at 0–25°C, where the reaction proceeds to completion within 12–24 h. Polar aprotic solvents enhance intermediate solubility and stabilize charged species, while nonpolar solvents (e.g., toluene) result in incomplete conversion.

Catalytic Additives

Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) accelerate the cyclization step by coordinating to the triflate counterion, thereby increasing the electrophilicity of the sulfonium intermediate. However, excess BF₃·Et₂O can lead to overfunctionalization or decomposition, necessitating precise stoichiometric control.

Comparative Analysis of Umemoto Reagents

The table below contrasts the synthesis and reactivity of Umemoto reagents II (XVa ) and IV (6 ):

ParameterUmemoto Reagent II (XVa )Umemoto Reagent IV (6 )
Starting Material3,3’-Difluorobiphenyl3,3’-Bis(trifluoromethoxy)biphenyl
Key Substituents2,8-Difluoro2,8-Bis(trifluoromethoxy)
Reaction Temperature0–25°C-20–0°C
Yield (%)60–7050–60
Relative Reactivity*1.01.8

*Relative reactivity determined by aniline trifluoromethylation kinetics.

Reagent IV’s higher reactivity stems from the -OCF₃ groups’ stronger electron-withdrawing effect, which increases the sulfonium center’s electrophilicity. This enables faster reactions with weakly nucleophilic substrates, such as nitroarenes and alkenes.

Industrial-Scale Synthesis Challenges

Cost and Availability of Starting Materials

The commercial viability of Umemoto reagents hinges on the availability of substituted biphenyl precursors. While 3,3’-difluorobiphenyl is readily accessible, 3,3’-bis(trifluoromethoxy)biphenyl remains costly due to limited synthetic routes, hindering large-scale production of reagent IV.

Purification and Byproduct Management

Column chromatography, though effective for lab-scale purification, is impractical for industrial applications. Recrystallization from ethanol/water mixtures offers a scalable alternative, achieving >95% purity with minimal yield loss. Additionally, thermolysis of byproducts (e.g., 2,8-bis(trifluoromethoxy)dibenzothiophene) enables reagent regeneration, though this process requires further optimization .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodKey ReagentsCatalystYieldReference
ATriflic acid, 2-trifluoromethylthio-1,1'-biphenylNone specified~83%
BDibenzothiophene, (CF₃)₂HgBF₃·OEt₂Not reported

Basic: What analytical techniques are recommended for confirming the structural integrity and purity of this compound derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :
    • ¹⁹F NMR identifies the trifluoromethyl group (characteristic singlet at δ -62 ppm) .
    • ¹H/¹³C NMR resolves aromatic proton environments and substituent positions.
  • X-ray Crystallography : Resolves stereoelectronic ambiguities, though direct data on this compound is limited. Comparable phosphazene derivatives use this method .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98% achievable via column chromatography) .

Basic: How should researchers ensure compound stability during storage and handling?

Methodological Answer:

  • Storage Conditions : 2–8°C in amber vials to prevent photodegradation .
  • Solubility Considerations : Dissolve in anhydrous DMSO or acetonitrile to avoid hydrolysis .
  • Handling : Use inert atmosphere (N₂/Ar) for moisture-sensitive reactions .

Advanced: How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in electrophilic substitutions?

Methodological Answer:
The CF₃ group exerts a strong electron-withdrawing effect, enhancing the electrophilicity of the sulfur atom in the dibenzothiophenium core. This facilitates:

  • Nucleophilic Aromatic Substitution (SNAr) : Reactivity with amines or thiols to form C–N/C–S bonds .
  • Trifluoromethylation : Acts as a CF₃⁺ donor in aromatic systems. Computational studies (e.g., DFT) could quantify charge distribution, though experimental data is sparse .

Recommendation : Pair experimental kinetics with density functional theory (DFT) to model transition states.

Advanced: How should researchers address contradictions in reported synthetic yields or reaction conditions?

Methodological Answer:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ NMR to track intermediates and byproducts .
  • Parameter Optimization : Screen variables (catalyst loading, solvent polarity, temperature) systematically. For example, Method A’s 83% yield may degrade if impurities from incomplete trifluoromethylation persist.
  • Cross-Validation : Compare with analogous systems (e.g., dibenzoselenophenium salts) to identify trends .

Advanced: What strategies can elucidate the compound’s potential biological activity in drug discovery?

Methodological Answer:

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR-based binding studies. Derivatives with similar scaffolds show promise in medicinal chemistry .
  • Structure-Activity Relationship (SAR) Studies : Modify the dibenzothiophenium core or CF₃ group to assess pharmacological effects .
  • Metabolic Stability Tests : Use liver microsomes to evaluate degradation pathways .

Advanced: What computational tools are suitable for predicting the compound’s electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic attack sites.
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) .
  • QSAR Models : Corrogate electronic parameters (Hammett σₚ values) with experimental reactivity data .

Advanced: How can researchers resolve ambiguities in stereoelectronic effects during X-ray crystallography?

Methodological Answer:

  • High-Resolution Crystallography : Use synchrotron radiation for sub-Å resolution, as demonstrated in spirocyclic phosphazene derivatives .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–F⋯π contacts) to clarify packing motifs.
  • Complementary Spectroscopy : Validate crystallographic data with solid-state NMR .

Key Data Contradictions and Mitigation Strategies

IssueMitigation ApproachReference
Variable synthetic yieldsOptimize catalyst (e.g., switch from BF₃ to SbCl₅)
Ambiguous NMR assignmentsUse 2D NMR (COSY, NOESY)
Limited biological dataCross-test with structurally similar compounds

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